molecular formula C17H20BrNO B2526736 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2319721-05-4

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2526736
CAS No.: 2319721-05-4
M. Wt: 334.257
InChI Key: JXNRFBWYCKRXPA-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a synthetic chemical compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 8-azabicyclo[3.2.1]octane core, also known as a nortropane derivative, is a privileged structure found in a range of biologically active molecules and is frequently investigated for its potential to interact with the central nervous system . The specific substitution pattern of this compound—incorporating a 2-bromophenyl propionamide group and a methylidene moiety at the 3-position—suggests its potential application as a key intermediate or a novel chemical entity in pharmacological research. Researchers may explore this compound in the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs) or other biologically relevant targets, given that similar 8-azabicyclo[3.2.1]octane derivatives have been developed as selective receptor antagonists . The bromophenyl group can serve as a versatile handle for further structural modification via cross-coupling reactions, making this reagent a valuable building block in parallel synthesis and library development for high-throughput screening. This product is provided for non-human research purposes exclusively and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for determining the suitability of this compound for their intended applications.

Properties

IUPAC Name

3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRFBWYCKRXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural characteristics, including a bromophenyl group and a bicyclic azabicyclo structure, contribute to its diverse applications.

Medicinal Chemistry

The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Research indicates that derivatives of bicyclic compounds can exhibit significant biological activity, including:

  • Antimicrobial Properties : Studies show that similar compounds have been evaluated for their ability to inhibit bacterial growth and could be repurposed for antimicrobial applications.
  • Neuropharmacological Effects : The azabicyclo structure is known to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Material Science

Due to its distinctive chemical properties, the compound can be utilized in the development of new materials, particularly in:

  • Polymer Chemistry : The reactivity of the bromophenyl group allows for incorporation into polymer matrices, potentially enhancing material properties.
  • Nanotechnology : Its ability to form stable complexes may be explored for applications in nanomaterials.

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation of similar bicyclic compoundsDemonstrated effective inhibition against various bacterial strains, indicating potential for drug development .
Neuropharmacological Research Interaction with neurotransmitter systemsFound to modulate receptor activity, suggesting therapeutic potential for neurological conditions .
Synthetic Applications Use as an intermediate in complex organic synthesisShowed versatility in forming derivatives through various chemical reactions, enhancing synthetic pathways .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets in biological systems. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is a common feature in many bioactive molecules. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one 2-Bromophenyl, methylidene C₁₈H₁₉BrN₂O ~323 Bromine enhances hydrophobicity; methylidene introduces conjugation .
2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one 4-Chlorophenoxy, methylidene C₁₈H₂₁ClN₂O₂ 319.8 Chlorophenoxy group increases steric bulk; lower molecular weight due to oxygen substitution.
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one Trifluoromethylphenyl, cyclopropylidene C₁₉H₂₀F₃NO 335.4 Trifluoromethyl enhances electron-withdrawing effects; cyclopropylidene adds ring strain.
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one 2-Bromophenyl, bicyclo oct-2-en C₁₇H₁₉BrN₂O 320.22 Double bond in bicyclo alters rigidity; similar bromophenyl substitution.
3-(3-(Benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one Benzyloxyphenyl, methylthio C₂₄H₂₉NO₂S 395.6 Benzyloxy increases lipophilicity; methylthio introduces sulfur-based reactivity.
para-Nitroazaprocin Nitrophenyl, propenyl C₁₉H₂₄N₄O₃ Not reported Nitro group enhances electron deficiency; propenyl chain may affect flexibility.

Key Structural Variations and Implications

A. Substituent Effects on the Aromatic Ring
  • In contrast, the 4-chlorophenoxy group () introduces an ether linkage, reducing hydrophobicity but increasing hydrogen-bond acceptor capacity .
B. Modifications to the Bicyclo System
  • Methylidene vs. Cyclopropylidene () introduces ring strain, which might increase reactivity in cycloaddition reactions .
  • Double Bonds in the Bicyclo Core :
    • The oct-2-en modification () introduces a rigid double bond, reducing conformational flexibility compared to methylidene .
C. Functional Group Additions
  • Methylthio Group (): The sulfur atom in this substituent could participate in covalent binding or act as a metabolic liability due to oxidation susceptibility .

Biological Activity

3-(2-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one, with CAS Number 2319721-05-4, is a complex organic compound featuring a bromophenyl group and a bicyclic azabicyclo[3.2.1]octane structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems.

  • Molecular Formula : C17H20BrNO
  • Molecular Weight : 334.2 g/mol
  • Structural Characteristics : The compound's structure allows for interactions with biological receptors, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the kappa (κ) and mu (μ) opioid receptors. Research has shown that modifications in the azabicyclo structure can lead to significant changes in receptor affinity and selectivity.

Key Findings:

  • A related series of compounds demonstrated potent κ antagonism with IC50 values as low as 20 nM, indicating strong receptor binding affinity .
  • The compound's structure enables it to fit into specific receptor sites, potentially modulating their activity without significant central nervous system side effects .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Opioid Receptor Modulation Acts as an antagonist at μ and κ opioid receptors, potentially useful for pain management and addiction treatment.
CNS Exposure Modifications have led to compounds with improved brain exposure, enhancing therapeutic potential .
Antitumor Activity Preliminary studies suggest potential antitumor effects through modulation of specific pathways .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound and its analogs in various biological contexts:

  • Kappa Opioid Receptor Antagonism :
    • A study indicated that certain analogs exhibit high selectivity for κ receptors with minimal μ receptor activity, which is crucial for reducing side effects associated with traditional opioids .
  • Anticancer Potential :
    • Investigations into the anticancer properties of structurally similar compounds have shown promise, with some derivatives demonstrating significant cytotoxicity against cancer cell lines .
  • Pharmacokinetics :
    • Research on the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

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